(5-(m-Tolyl)isoxazol-4-yl)methanol
Description
(5-(m-Tolyl)isoxazol-4-yl)methanol is a heterocyclic compound featuring an isoxazole core substituted with a meta-methylphenyl (m-tolyl) group at position 5 and a hydroxymethyl group at position 4. Isoxazoles are aromatic five-membered rings containing one oxygen and one nitrogen atom, known for their stability and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
[5-(3-methylphenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-8)11-10(7-13)6-12-14-11/h2-6,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLVWHVKORONIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Tolyl Substitution
Compound: (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol (CAS 1018297-60-3)
- Molecular Formula: C₁₂H₁₃NO₂
- Molecular Weight : 203.24
- Key Differences: The p-tolyl group (para-methylphenyl) in this isomer introduces distinct steric and electronic effects compared to the m-tolyl group. Meta-substitution (as in the target compound) may lead to lower symmetry and altered dipole moments, affecting crystallinity and melting points.
- Synthetic Relevance : Similar synthetic routes (e.g., cycloaddition or hydroxylamine-mediated reactions) are likely used for both isomers, but yields and purification steps may vary due to steric factors .
Functional Group Variations: Hydroxymethyl vs. Phenol
Compound: 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6)
- Molecular Formula: C₁₀H₉NO₂
- Molecular Weight : 175.18
- Key Differences: The phenol group (pKa ~10) is significantly more acidic than the hydroxymethyl group (pKa ~19.5), enabling deprotonation under milder conditions. Phenol derivatives often exhibit stronger hydrogen-bonding capabilities, enhancing solubility in aqueous media but reducing stability in acidic environments.
- Applications: Phenolic isoxazoles are common in antimicrobial agents, whereas hydroxymethyl derivatives may serve as intermediates for esterification or etherification .
Complex Heterocyclic Derivatives
Compound : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Molecular Formula : C₂₃H₁₈N₄O₂S
- Molecular Weight : 414.49
- Key Differences :
- The fusion of isoxazole with thiadiazole and pyridine rings increases molecular complexity and planarity, favoring π-π stacking interactions.
- Higher molecular weight (414.49 vs. 203.24 for the target compound) correlates with reduced solubility in polar solvents but improved thermal stability (mp 290°C).
- Synthetic Yield : 80% yield suggests efficient cyclization steps, though purification may require advanced chromatographic techniques .
Substituent Electronic Effects: Methoxy vs. Methyl Groups
Compound: (5-(2-Methoxyphenyl)isoxazol-4-yl)methanol (CAS 1889403-08-0)
- Molecular Formula: C₁₁H₁₁NO₃ (inferred)
- Molecular Weight : ~205.21
- Key Differences :
- The methoxy group (-OCH₃) is electron-donating via resonance, increasing electron density on the isoxazole ring compared to the electron-neutral methyl group (-CH₃).
- Enhanced resonance stabilization may reduce reactivity toward electrophilic substitution but improve fluorescence properties in materials science applications .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Hydroxymethyl-substituted isoxazoles (e.g., the target compound) are typically synthesized via [3+2] cycloaddition or hydroxylamine-mediated ring closure, achieving yields of 70–80% under optimized conditions .
- Biological Relevance: Isoxazole derivatives with polar groups (e.g., hydroxymethyl or phenol) show enhanced binding to enzymatic active sites, making them candidates for drug discovery .
- Material Science : Methoxy and methyl groups fine-tune electronic properties for applications in organic electronics, though experimental validation is needed .
Preparation Methods
Detailed Preparation Methodology
Preparation of Key Intermediate (Ethyl 2-ethoxymethylene acetoacetate):
- React triethyl orthoformate with ethyl acetoacetate in acetic anhydride solvent under heating to form ethyl 2-ethoxymethylene acetoacetate.
- This intermediate is crucial as it contains the activated methylene group necessary for subsequent cyclization.
Formation of Hydroxylamine Solution:
- Dissolve hydroxylamine hydrochloride in water with an inorganic base (e.g., sodium hydroxide or sodium acetate) to adjust pH and generate free hydroxylamine in solution.
-
- Dissolve the intermediate from Step 1 in an organic solvent such as ethanol or methanol.
- Slowly add the aqueous hydroxylamine solution under controlled temperature (0–10°C) with stirring to promote cyclization and formation of the isoxazole ring.
-
- After completion, separate the organic and aqueous layers.
- Extract the aqueous phase with organic solvent, combine organic extracts, wash with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
- Further purification (e.g., recrystallization or chromatography) may be applied to enhance purity.
Reaction Conditions and Yields:
- Reaction temperature: 0–10°C during addition, sometimes room temperature for completion.
- Reaction time: 4–30 hours depending on method and temperature.
- Yields reported range from 65% to 85%, with optimized conditions achieving >80% yield.
- Isomer content is a concern; lower temperatures and controlled addition reduce isomer formation.
Comparative Data Table of Key Preparation Parameters
Research Findings and Optimization Insights
- Temperature Control: Lower temperatures (0–10°C) during hydroxylamine addition significantly improve yield and reduce isomer formation compared to room temperature or reflux conditions.
- Solvent Effects: Polar protic solvents like ethanol and methanol facilitate the cyclization reaction and improve solubility of reactants.
- Base Selection: Sodium acetate and sodium hydroxide are commonly used bases to generate free hydroxylamine; weaker bases like sodium acetate may reduce side reactions.
- Reaction Time: Shorter reaction times (around 4 hours) are achievable with optimized temperature and reagent addition order, improving throughput.
- Purity and Isomer Content: The major challenge is minimizing isomeric impurities. Careful control of reaction parameters and purification techniques are essential.
Summary Table of Preparation Method Advantages and Disadvantages
| Method Aspect | Advantages | Disadvantages |
|---|---|---|
| Heating triethyl orthoformate with ethyl acetoacetate | Efficient intermediate formation | Moderate yield (55–82%), requires acetic anhydride |
| Hydroxylamine addition at low temperature (0–10°C) | High yield (~85%), reduced isomer content | Requires precise temperature and pH control |
| Use of sodium acetate as base | Weaker alkalinity reduces side reactions | May require longer reaction time |
| Room temperature reactions | Simpler setup | Longer reaction time (up to 30 hours), higher isomer content |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-(m-Tolyl)isoxazol-4-yl)methanol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of m-tolyl-substituted precursors with hydroxylamine derivatives under reflux in ethanol or methanol . For example, aryl oximes can react with acetylacetone in basic conditions (pH 10) at 0–5°C, followed by TLC monitoring (petroleum ether:ethyl acetate, 70:30) . Optimization focuses on solvent polarity, temperature, and stoichiometry to achieve >95% purity .
- Key Data :
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| m-Tolyl oxime | NaOH, acetylacetone | 65–85 | |
| 4-Chlorophenyl | Hydroxylamine, EtOH | 62–78 |
Q. How is this compound characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) are standard. For instance, ¹³C NMR peaks for the isoxazole ring appear at δ 158–168 ppm, while the methanol group shows a singlet at δ 62–63 ppm . IR spectroscopy confirms hydroxyl (3440 cm⁻¹) and C=N (1640 cm⁻¹) stretches .
- Advanced Tip : Use gradient-corrected density-functional theory (DFT) to predict electronic properties and validate experimental spectra .
Q. What preliminary biological activities are associated with this compound?
- Methodology : Isoxazole derivatives are screened for antimicrobial and anticancer activity via in vitro assays (e.g., MIC tests, MTT assays). Structural analogs exhibit IC₅₀ values of 10–50 µM against cancer cell lines . The m-tolyl group may enhance lipophilicity, improving membrane permeability .
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